molecular formula C7H11ClIN3 B6177850 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride CAS No. 2567503-68-6

1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride

Cat. No.: B6177850
CAS No.: 2567503-68-6
M. Wt: 299.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H10IN3·HCl. It is a derivative of azetidine and pyrazole, two important classes of heterocyclic compounds.

Preparation Methods

The synthesis of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The final step involves the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Chemical Reactions Analysis

1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boronic acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, providing a distinct set of chemical properties and reactivity patterns .

Properties

CAS No.

2567503-68-6

Molecular Formula

C7H11ClIN3

Molecular Weight

299.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.